2-Acetylpyrimidine

Description

The exact mass of the compound 2-Acetylpyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Acetylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

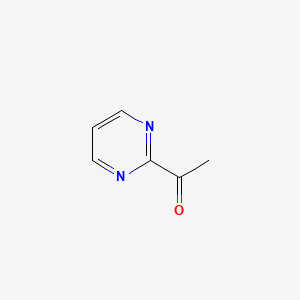

Structure

3D Structure

Properties

IUPAC Name |

1-pyrimidin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5(9)6-7-3-2-4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZUXKZZYDALEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30967970 | |

| Record name | 1-(Pyrimidin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53342-27-1 | |

| Record name | 1-(Pyrimidin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyrimidin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Acetylpyrimidine CAS number and properties

An In-depth Technical Guide to 2-Acetylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-acetylpyrimidine, a key heterocyclic ketone. It details its chemical and physical properties, safety and handling protocols, synthesis and analysis methods, and known biological activities, with a focus on its relevance to research and drug development.

Chemical and Physical Properties

2-Acetylpyrimidine, with the CAS Number 1122-62-9 , is a versatile compound used in various chemical syntheses and as a flavoring agent.[1][2][3][4][5][6] Its key properties are summarized in the tables below.

Table 1: General and Physical Properties of 2-Acetylpyrimidine

| Property | Value | References |

| Molecular Formula | C₇H₇NO | [2][3][4][5][7][8] |

| Molecular Weight | 121.14 g/mol | [1][3][4][7] |

| Appearance | Colorless to pale yellow liquid | [1][8][9][10][11] |

| Odor | Popcorn-like, nutty, tobacco undertones | [1][8][9][12] |

| Melting Point | 8 - 13 °C (46 - 55 °F) | [3][7][8][13][14] |

| Boiling Point | 188 - 220 °C (370 - 428 °F) | [3][5][8][13][14][15] |

| Density | 1.08 - 1.102 g/cm³ at 25 °C | [8][14][15][16] |

| Flash Point | 73 - 76 °C (163 - 169 °F) | [3][5][7][8][12][13][16][17] |

| Refractive Index | n20/D 1.521 | [8][14][16] |

Table 2: Solubility and Chemical Data of 2-Acetylpyrimidine

| Property | Value | References |

| Water Solubility | 18.2 - 200 g/L at 20-25 °C | [2][7][8][14] |

| Solubility in Organics | Miscible with ethanol; Soluble in ether and acids | [1][7][8] |

| pKa | 2.643 (+1) at 25 °C | [8][14] |

| LogP | 0.85 | [1][2] |

Safety and Handling

2-Acetylpyrimidine is a combustible liquid and requires careful handling.[12][13][15] It is classified as toxic if swallowed, causes skin irritation, and may cause serious eye and respiratory irritation.[1][12][13][17][18] It is also considered toxic to aquatic life.

Table 3: GHS Hazard Information for 2-Acetylpyrimidine

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[1][13][15][17][18] |

| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[1][12][17][18] |

| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[1][12][18] |

| Flammable Liquids | None | Warning | H227: Combustible liquid[12][13][15][17] |

| Hazardous to the Aquatic Environment | None | - | H401: Toxic to aquatic life |

Precautionary Measures:

-

Prevention: Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment. Wear protective gloves, protective clothing, eye protection, and face protection. Keep away from heat, sparks, open flames, and hot surfaces.[12][13][15][19]

-

Response: If swallowed, immediately call a POISON CENTER or doctor. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice. If in eyes, rinse cautiously with water for several minutes.[13][19]

-

Storage: Store in a well-ventilated place. Keep cool. Store locked up.[12][13][19]

Experimental Protocols

Synthesis of 2-Acetylpyrimidine

Several synthetic routes for 2-acetylpyrimidine have been reported. A common laboratory-scale synthesis involves the Grignard reaction.[3] An alternative method utilizes 2-picolinic acid as the starting material.[20]

Method 1: Grignard Reaction from 2-Bromopyridine [3] This procedure involves the acylation of 2-bromopyridine using a Grignard reagent. The general steps are:

-

Formation of the Grignard reagent from 2-bromopyridine and magnesium.

-

Acylation of the Grignard reagent with an appropriate acetylating agent.

-

Aqueous workup and purification of the product.

Method 2: From 2-Picolinic Acid [20] This method involves a three-step process:

-

Conversion of 2-picolinic acid to 2-picolinoyl chloride using a chlorinating agent.

-

Reaction of 2-picolinoyl chloride with a malonic ester derivative.

-

Hydrolysis and decarboxylation to yield 2-acetylpyrimidine.

A generalized workflow for the synthesis starting from 2-picolinic acid is depicted below.

Caption: Synthesis of 2-Acetylpyrimidine from 2-Picolinic Acid.

Purification and Analysis

Purification of 2-acetylpyrimidine derivatives can be achieved using chromatographic techniques. For instance, cation-exchange chromatography has been effectively used for the purification of related 2-aminopyridine derivatives.[21]

Standard analytical methods for characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.[22][23]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl group.[23][24]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[1]

Biological Activity and Applications

2-Acetylpyrimidine is recognized by the FDA as a "generally recognized as safe" (GRAS) substance for use as a food additive, where it imparts a popcorn-like flavor.[9][14][25] Beyond its role in the food industry, 2-acetylpyrimidine and its derivatives have attracted interest in medicinal chemistry.

Antimicrobial and Anticancer Research:

-

Complexes of 2-acetylpyrimidine derivatives have demonstrated moderate antimicrobial activity against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus, Acinetobacter baumannii, and Pseudomonas aeruginosa.[26] These complexes showed low cytotoxicity towards the MCF-7 breast cancer cell line.[26]

-

2-Acetylpyridine thiosemicarbazones have been identified as potent iron chelators and exhibit antiproliferative properties.[16][27]

-

Recent studies on copper(II) complexes derived from ligands that include 2-acetylpyridine suggest their potential as anticancer agents.

Metabolism:

-

Studies on the biotransformation of 2-acetylpyridine in rat liver S-9 fractions have shown that the metabolism primarily involves the enantioselective reduction of the carbonyl group.[25]

Due to its widespread use and the potential for human exposure, the National Toxicology Program nominated 2-acetylpyridine for further toxicological testing.[25]

Signaling Pathways

Currently, there is limited information available on specific signaling pathways directly modulated by 2-acetylpyrimidine itself. The biological activities reported are often associated with its more complex derivatives or metal complexes. For example, the antiproliferative effects of its thiosemicarbazone derivatives are linked to their ability to chelate iron, thereby interfering with cellular processes that depend on this metal. A simplified representation of this mechanism is shown below.

Caption: Iron Chelation Mechanism of Action.

References

- 1. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Acetylpyridine CAS#: 1122-62-9 [m.chemicalbook.com]

- 3. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. accustandard.com [accustandard.com]

- 6. 2-acetyl pyridine, 1122-62-9 [thegoodscentscompany.com]

- 7. 2-Acetylpyridine, 98% | Fisher Scientific [fishersci.ca]

- 8. chembk.com [chembk.com]

- 9. innospk.com [innospk.com]

- 10. 2-Acetylpyridine(1122-62-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. synerzine.com [synerzine.com]

- 13. aksci.com [aksci.com]

- 14. 2-Acetylpyridine | 1122-62-9 [chemicalbook.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. 2-乙酰基吡啶 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 17. 2-Acetylpyridine | 1122-62-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]

- 21. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scribd.com [scribd.com]

- 23. jetir.org [jetir.org]

- 24. mdpi.com [mdpi.com]

- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 26. japsonline.com [japsonline.com]

- 27. 2-Acetylpyridine = 99 1122-62-9 [sigmaaldrich.com]

An In-depth Technical Guide to 2-Acetylpyrimidine: Molecular Formula, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylpyrimidine, a key heterocyclic ketone, is a molecule of significant interest in the fields of flavor chemistry, organic synthesis, and pharmaceutical development. Its unique structural features, comprising a pyrimidine ring and an acetyl group, impart a characteristic popcorn-like aroma and provide versatile reactivity for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the molecular formula, structure, and physicochemical properties of 2-acetylpyrimidine. Detailed experimental protocols for its synthesis and characterization by modern spectroscopic techniques are presented to facilitate its practical application in a laboratory setting.

Molecular Formula and Structure

2-Acetylpyrimidine is an organic compound with the systematic IUPAC name 1-(pyridin-2-yl)ethanone. It is also commonly known by several synonyms, including methyl 2-pyridyl ketone and 2-acetopyridine.[1]

Molecular Formula: C₇H₇NO[2]

Molecular Weight: 121.14 g/mol [2]

CAS Number: 1122-62-9[1]

The structure of 2-acetylpyrimidine consists of a pyridine ring substituted with an acetyl group at the 2-position. The presence of the electronegative nitrogen atom in the aromatic ring and the carbonyl group influences the molecule's chemical reactivity and physical properties.

Chemical Structure:

Caption: 2D structure of 2-Acetylpyrimidine.

Physicochemical Properties

A summary of the key physicochemical properties of 2-acetylpyrimidine is presented in the table below. These properties are essential for its handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| Physical State | Liquid | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Popcorn-like, roasted | [4] |

| Melting Point | 8-10 °C | [4][5] |

| Boiling Point | 188-189 °C (at 760 mmHg) | [4][5][6] |

| Density | 1.08 g/mL at 25 °C | [4][5][6] |

| Refractive Index (n20/D) | 1.521 | [4][6] |

| Solubility | Soluble in water (18.2 g/100g at 25°C), ether, and acids. | [1][6] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [3] |

Experimental Protocols

Synthesis of 2-Acetylpyrimidine

Several synthetic routes to 2-acetylpyrimidine have been reported. A common and effective laboratory-scale synthesis involves the acylation of 2-bromopyridine via a Grignard reagent.[7] An alternative industrial method starts from the more readily available 2-picolinic acid.[5] The latter is detailed below.

Workflow for the Synthesis of 2-Acetylpyrimidine from 2-Picolinic Acid:

Caption: Synthesis workflow of 2-Acetylpyrimidine.

Detailed Protocol for Synthesis from 2-Picolinic Acid: [4][5]

Step 1: Acyl Chlorination

-

To a stirred solution of 2-picolinic acid in an inert solvent (e.g., toluene), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

After the reaction is complete (monitored by TLC), cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain 2-picolinoyl chloride.

Step 2: Condensation

-

In a separate flask, prepare a solution of di-tert-butyl malonate and a base (e.g., sodium hydride) in an inert solvent (e.g., THF).

-

Slowly add the 2-picolinoyl chloride obtained in the previous step to this mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield di-tert-butyl 2-picolinoylmalonate.

Step 3: Hydrolysis and Decarboxylation

-

Dissolve the di-tert-butyl 2-picolinoylmalonate in a mixture of acetic acid and aqueous sulfuric acid.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium hydroxide solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure 2-acetylpyrimidine.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 2-acetylpyrimidine.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the methyl protons of the acetyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the methyl carbon, and the five carbons of the pyridine ring.[8]

Experimental Protocol:

-

Dissolve approximately 10-20 mg of the purified 2-acetylpyrimidine in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) in parts per million (ppm) relative to the solvent residual peak or an internal standard (e.g., TMS).

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in 2-acetylpyrimidine. Key vibrational frequencies include the C=O stretch of the ketone and the C=N and C=C stretching vibrations of the pyridine ring.[9]

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small drop of liquid 2-acetylpyrimidine directly onto the ATR crystal.

-

Acquire the FTIR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

-

Identify the characteristic absorption bands and their corresponding functional groups.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2-acetylpyrimidine, confirming its identity.

Experimental Protocol (Electron Ionization - EI):

-

Introduce a dilute solution of 2-acetylpyrimidine in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for sample introduction and separation.

-

Ionize the sample using a standard electron energy (typically 70 eV).

-

Analyze the resulting ions based on their mass-to-charge ratio (m/z).

-

Identify the molecular ion peak (M⁺) corresponding to the molecular weight of 2-acetylpyrimidine and analyze the major fragment ions.

Applications in Research and Development

2-Acetylpyrimidine serves as a versatile building block in organic synthesis. The acetyl group can undergo a variety of chemical transformations, while the pyridine nitrogen can act as a ligand for metal catalysts.[3] This dual reactivity makes it a valuable precursor for the synthesis of pharmaceuticals and other biologically active compounds.[10] For instance, it is a key intermediate in the synthesis of Schiff bases and other heterocyclic systems with potential medicinal applications.[11]

Conclusion

This technical guide has provided a detailed overview of the molecular formula, structure, and physicochemical properties of 2-acetylpyrimidine. The experimental protocols for its synthesis and spectroscopic characterization offer a practical resource for researchers. The unique properties and synthetic versatility of 2-acetylpyrimidine continue to make it a molecule of high interest in both academic and industrial research.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Acetylpyridine(1122-62-9) 1H NMR spectrum [chemicalbook.com]

- 3. scribd.com [scribd.com]

- 4. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]

- 5. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]

- 11. japsonline.com [japsonline.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Acetylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylpyrimidine is a heterocyclic ketone that serves as a versatile building block in organic synthesis and drug discovery. Its unique chemical structure, featuring a pyrimidine ring linked to an acetyl group, imparts a range of interesting physical and chemical properties. This technical guide provides a comprehensive overview of 2-acetylpyrimidine, including its fundamental properties, synthesis methodologies, key chemical reactions, and biological significance, with a particular focus on its applications in medicinal chemistry.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of 2-acetylpyrimidine are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆N₂O | [1] |

| Molecular Weight | 122.13 g/mol | [1] |

| CAS Number | 1122-62-9 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Pungent, pyridine-like | [2] |

| Melting Point | 8-10 °C | [3] |

| Boiling Point | 188-189 °C (at 760 mmHg) | [3] |

| Density | 1.08 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.521 | [3] |

| Solubility | Soluble in organic solvents like ethanol and ether. Partially soluble in water. | [2] |

| Flash Point | 73 °C (163 °F) | [3] |

Synthesis of 2-Acetylpyrimidine: Experimental Protocols

Several synthetic routes to 2-acetylpyrimidine have been reported. The following sections detail the most common and effective methods.

Synthesis via Grignard Reaction

The Grignard reaction is a widely employed method for the synthesis of 2-acetylpyrimidine, typically involving the reaction of a pyridine-derived Grignard reagent with an acetylating agent.

Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. The flask is then charged with anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 2-bromopyridine in the same anhydrous solvent is added dropwise to the magnesium suspension. A crystal of iodine may be added to initiate the reaction. The reaction mixture is gently refluxed until the magnesium is consumed, yielding the 2-pyridylmagnesium bromide Grignard reagent.[4][5]

-

Acylation: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of acetyl chloride or acetic anhydride in anhydrous diethyl ether or THF is added dropwise with vigorous stirring.

-

Work-up: After the addition is complete, the reaction mixture is stirred for an additional period at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford 2-acetylpyrimidine.

Synthesis via Oxidation of 2-Ethylpyridine

Another common method involves the catalytic oxidation of 2-ethylpyridine.

Protocol:

-

Catalyst Preparation: A vanadium oxide-based catalyst, often modified with other metal oxides, is typically used.[2][6]

-

Vapor-Phase Oxidation: 2-Ethylpyridine is vaporized and mixed with a stream of air or oxygen. This gaseous mixture is then passed over the heated catalyst bed in a tubular reactor.[7]

-

Reaction Conditions: The reaction temperature is a critical parameter and is generally maintained in the range of 250-450 °C. The flow rates of the reactants are carefully controlled to optimize the conversion and selectivity.[7]

-

Product Collection and Purification: The reaction products are cooled and condensed. The resulting liquid mixture is then subjected to fractional distillation to isolate 2-acetylpyrimidine from unreacted starting material and byproducts.

Chemical Reactivity and Derivatives

The chemical reactivity of 2-acetylpyrimidine is characterized by the interplay between the electron-deficient pyrimidine ring and the reactive acetyl group. This dual functionality allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.

Synthesis of Schiff Bases

A prominent reaction of 2-acetylpyrimidine is its condensation with primary amines to form Schiff bases. These compounds are of significant interest due to their coordination chemistry and biological activities.

General Protocol for Schiff Base Synthesis:

-

Reaction Setup: In a round-bottom flask, dissolve 2-acetylpyrimidine in a suitable solvent, such as ethanol or methanol.

-

Addition of Amine: To this solution, add an equimolar amount of the desired primary amine. A catalytic amount of a weak acid, like acetic acid, can be added to facilitate the reaction.

-

Reflux: The reaction mixture is heated to reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).[1][8]

-

Isolation of Product: Upon completion, the reaction mixture is cooled to room temperature. The Schiff base product often precipitates out of the solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.[1]

Synthesis of Thiosemicarbazones

Thiosemicarbazones derived from 2-acetylpyrimidine have garnered considerable attention due to their potent biological activities, particularly as iron chelators and anticancer agents.[9][10][11]

General Protocol for Thiosemicarbazone Synthesis:

-

Reaction Setup: Dissolve 2-acetylpyrimidine in a suitable solvent, typically ethanol.

-

Addition of Thiosemicarbazide: Add an equimolar amount of the appropriate thiosemicarbazide derivative to the solution.

-

Reaction Conditions: The mixture is heated to reflux for several hours. The reaction is typically catalyzed by a small amount of acid.

-

Product Isolation: After cooling, the thiosemicarbazone product usually crystallizes from the solution. The solid is collected by filtration, washed with cold ethanol, and dried.

Biological Significance and Applications in Drug Development

2-Acetylpyrimidine and its derivatives have emerged as promising scaffolds in the development of novel therapeutic agents.

Anticancer Activity and Iron Chelation

A significant body of research has focused on the anticancer properties of 2-acetylpyrimidine thiosemicarbazones.[9][10][11] These compounds have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[10]

The primary mechanism of their anticancer action is believed to be through the chelation of intracellular iron.[9][10][11] Iron is an essential cofactor for many enzymes involved in cell growth and proliferation, including ribonucleotide reductase, which is crucial for DNA synthesis. By sequestering iron, these thiosemicarbazones disrupt these vital cellular processes, leading to cell cycle arrest and apoptosis.[12]

Furthermore, the iron complexes of these ligands can be redox-active, participating in the generation of reactive oxygen species (ROS) that induce oxidative stress and contribute to cancer cell death.[9]

Experimental Protocol: Ferrous Ion Chelating Assay

The ability of 2-acetylpyrimidine derivatives to chelate iron can be quantified using the ferrous ion chelating (FIC) assay with ferrozine.

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Create a series of dilutions to be tested.

-

Reaction Mixture: In a microplate well or a test tube, mix a specific volume of the sample at different concentrations with a solution of ferrous chloride (FeCl₂). The mixture is incubated for a short period at room temperature.[13]

-

Ferrozine Addition: A solution of ferrozine is added to the mixture. Ferrozine forms a stable, colored complex with ferrous ions.

-

Absorbance Measurement: After a further incubation period in the dark, the absorbance of the ferrozine-Fe²⁺ complex is measured spectrophotometrically at 562 nm.[13]

-

Calculation: The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated. A decrease in absorbance indicates the chelating activity of the test compound. EDTA is commonly used as a positive control.[13]

Cytotoxicity Evaluation: MTT Assay

The cytotoxicity of 2-acetylpyrimidine derivatives against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol for MTT Assay:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[14][15]

-

Compound Treatment: The cells are then treated with various concentrations of the 2-acetylpyrimidine derivative for a specific duration (e.g., 24, 48, or 72 hours).[16]

-

MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is incubated for a few hours at 37°C.[14][17]

-

Formazan Solubilization: During this incubation, metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized detergent solution) is then added to each well to dissolve the formazan crystals.[14][18]

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[15]

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Potential Signaling Pathways

While the precise signaling pathways modulated by 2-acetylpyrimidine derivatives are still under active investigation, recent studies on related thiosemicarbazones suggest their involvement in critical cancer-related pathways. For instance, in neuroblastoma, these compounds have been shown to downregulate the expression of N-MYC and c-MYC, key oncogenic drivers.[19][20] They also affect the epidermal growth factor receptor (EGFR) signaling pathway by downregulating total EGFR and its phosphorylation.[19][20] The upregulation of N-myc downstream regulated gene 1 (NDRG1), a tumor suppressor, is another observed effect.[19]

Conclusion

2-Acetylpyrimidine is a compound of significant interest in both synthetic and medicinal chemistry. Its accessible synthesis and the reactivity of its functional groups make it a valuable starting material for the creation of diverse molecular architectures. The remarkable biological activities of its derivatives, particularly the thiosemicarbazones, as potent anticancer agents and iron chelators, highlight its potential in the development of novel therapeutics. Further exploration of the structure-activity relationships and the elucidation of the precise molecular targets and signaling pathways will undoubtedly pave the way for the design of next-generation drugs based on the 2-acetylpyrimidine scaffold. This technical guide provides a solid foundation for researchers and drug development professionals to understand and utilize the full potential of this versatile molecule.

References

- 1. ajol.info [ajol.info]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal [ect-journal.kz]

- 7. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-Acetylpyridine thiosemicarbazones are potent iron chelators and antiproliferative agents: redox activity, iron complexation and characterization of their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchers.mq.edu.au [researchers.mq.edu.au]

- 12. researchgate.net [researchgate.net]

- 13. The Ferrous Ion Chelating Assay of Extracts [benthamopenarchives.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. atcc.org [atcc.org]

- 16. texaschildrens.org [texaschildrens.org]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. broadpharm.com [broadpharm.com]

- 19. Iron-Chelation Treatment by Novel Thiosemicarbazone Targets Major Signaling Pathways in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Iron-Chelation Treatment by Novel Thiosemicarbazone Targets Major Signaling Pathways in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence and Analysis of 2-Acetylpyrimidine and its Analogs in Food and Beverages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence, formation pathways, and analytical methodologies for 2-acetylpyrimidine and its closely related and more frequently studied analog, 2-acetylpyridine. Given the prevalence of 2-acetylpyridine in the scientific literature concerning food and beverage aroma, this guide will focus on this compound as a proxy for understanding the broader class of acetylated pyridine and pyrimidine derivatives. This document is intended to be a comprehensive resource for professionals in research, new product development, and quality control within the food, beverage, and pharmaceutical industries.

Natural Occurrence and Sources

2-Acetylpyridine is a volatile heterocyclic compound that contributes significantly to the desirable roasty, nutty, and popcorn-like aromas of a variety of food and beverage products.[1][2] Its presence is largely a result of thermal processing, but it has also been identified in unheated natural products.

The primary sources of naturally occurring 2-acetylpyridine are foods and beverages that undergo heating during their production, such as roasted coffee beans, baked bread, and corn tortillas.[1][3] It is also found in fermented products like beer and whiskey.[1] The presence of 2-acetylpyridine has been reported in a wide array of other products including wheaten bread, cooked beef and lamb, cocoa, black tea, and roasted nuts.[2][4]

Quantitative Data on 2-Acetylpyridine Occurrence

The concentration of 2-acetylpyridine can vary significantly depending on the food matrix, processing conditions, and analytical methods employed. The following tables summarize the reported concentrations of 2-acetylpyridine and a related compound, 2-acetyl-3,4,5,6-tetrahydropyridine (ATHP), in various food products.

Table 1: Concentration of 2-Acetylpyridine in Food Products

| Food Product | Concentration | Reference |

| Dough from spray-dried masa flour | 8 ppb | [5] |

| Tortillas from fresh masa dough | 2 ppb | [5] |

Table 2: Concentration of 2-Acetyl-3,4,5,6-tetrahydropyridine (ATHP) in Sour Beer

| Sample Description | Concentration (µg/L) | Reference |

| Sour Beer Samples | 1.64 ± 0.06 to 57.96 ± 2.15 |

Formation and Biosynthesis

The formation of 2-acetylpyridine in food products is predominantly attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[3] In contrast, the biosynthesis of pyridine alkaloids in plants follows distinct metabolic pathways.

Maillard Reaction Pathway

The Maillard reaction is a non-enzymatic browning reaction that is responsible for the development of flavor and color in many cooked foods. The formation of 2-acetylpyridine through this pathway is believed to involve the reaction of proline or ornithine with reducing sugars. The general steps leading to the formation of such flavor compounds are outlined below.

Biosynthesis of Pyridine Alkaloids

In plants, pyridine alkaloids are synthesized through metabolic pathways involving precursors such as aspartate and lysine.[6][7] The biosynthesis of nicotine, a well-studied pyridine alkaloid, involves the coupling of a pyridine ring derived from nicotinic acid and a pyrrolidine ring from ornithine.[8] While a direct biosynthetic pathway to 2-acetylpyrimidine in plants is not well-documented, it is plausible that it could arise from modifications of intermediates in the broader pyridine alkaloid biosynthesis pathways.

Experimental Protocols

The analysis of 2-acetylpyridine and related volatile compounds in complex food and beverage matrices requires sophisticated extraction and analytical techniques to achieve the necessary sensitivity and selectivity.

Extraction of Volatile Compounds

Several methods are employed for the extraction of volatile and semi-volatile compounds from food matrices. The choice of method depends on the nature of the sample and the target analytes.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique that is widely used for the analysis of volatile compounds in beverages like beer.[9][10] A fused silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes partition onto the fiber and are then thermally desorbed into the injector of a gas chromatograph.

-

Typical Protocol for Beer Analysis:

-

A sample of beer (e.g., 5-10 mL) is placed in a headspace vial.

-

An internal standard may be added for quantification.

-

The vial is equilibrated at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 min) to allow volatiles to partition into the headspace.

-

The SPME fiber is exposed to the headspace for a defined period (e.g., 30-60 min) to adsorb the analytes.

-

The fiber is then retracted and introduced into the hot GC injector for thermal desorption of the analytes.[9][11]

-

-

-

Solvent-Assisted Flavor Evaporation (SAFE): This is a high-vacuum distillation technique that is particularly suitable for the isolation of thermally labile aroma compounds from complex matrices like coffee. It allows for the separation of volatile compounds from non-volatile components at low temperatures, thus minimizing artifact formation.

-

General Protocol:

-

The sample is homogenized and extracted with a suitable organic solvent (e.g., dichloromethane).

-

The extract is dried over anhydrous sodium sulfate and filtered.

-

The dried extract is introduced into the SAFE apparatus.

-

A high vacuum is applied, and the sample is gently heated (e.g., 40°C).

-

Volatile compounds distill and are collected in a cold trap (e.g., liquid nitrogen).

-

The collected distillate is then concentrated for analysis.

-

-

-

Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS): This is a sample preparation technique that involves an extraction and cleanup step. It is widely used for the analysis of pesticides and other contaminants in food, and has been adapted for the analysis of flavor compounds in beverages.[12][13][14]

-

General Protocol for Beverages:

-

A sample of the beverage is mixed with an extraction solvent (typically acetonitrile) and a salt mixture (e.g., magnesium sulfate, sodium chloride).

-

The mixture is shaken vigorously and then centrifuged to separate the layers.

-

An aliquot of the organic layer is transferred to a tube containing a cleanup sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate.

-

The mixture is again vortexed and centrifuged.

-

-

Analytical Instrumentation

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique for the identification and quantification of 2-acetylpyridine and other volatile flavor compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: The extracted volatile compounds are separated based on their boiling points and polarity on a chromatographic column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

-

Typical GC-MS Parameters for Beer Volatiles:

-

Injector: Splitless mode, 250°C.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: A temperature gradient is used to separate compounds with a wide range of boiling points (e.g., start at 40°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 5 min).

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-350.[9]

-

-

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of 2-acetylpyridine in a food or beverage sample.

Conclusion

2-Acetylpyridine is a key aroma compound found in a diverse range of food and beverage products, primarily formed through the Maillard reaction during thermal processing. While its natural occurrence in unheated materials is less documented, the biosynthesis of related pyridine alkaloids in plants provides a potential avenue for its formation. The accurate quantification of 2-acetylpyridine requires robust extraction and analytical methods, with HS-SPME-GC-MS and SAFE-GC-MS being powerful tools for researchers. This guide provides a foundational understanding of the natural sources, formation pathways, and analytical strategies for this important flavor compound, serving as a valuable resource for professionals in the food, beverage, and pharmaceutical sciences. Further research is warranted to elucidate the specific biosynthetic pathways of 2-acetylpyrimidine in various organisms and to expand the quantitative database of its occurrence in a wider variety of natural and processed products.

References

- 1. 2-Acetylpyridine | The Fragrance Conservatory [fragranceconservatory.com]

- 2. Cas 1122-62-9,2-Acetylpyridine | lookchem [lookchem.com]

- 3. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 4. 2-Acetylpyridine | 1122-62-9 [chemicalbook.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Beer volatile analysis: optimization of HS/SPME coupled to GC/MS/FID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Beer volatile analysis: optimization of HS/SPME coupled to GC/MS/FID. | Semantic Scholar [semanticscholar.org]

- 11. brjac.com.br [brjac.com.br]

- 12. QueChERS SPE in Food and Beverage Testing [fishersci.com]

- 13. QuEChERS: Home [quechers.eu]

- 14. Chemometric Optimization of QuEChERS Extraction Method for Polyphenol Determination in Beers by Liquid Chromatography w… [ouci.dntb.gov.ua]

- 15. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]

Unlocking the Therapeutic Potential of Acetyl-Heterocyclic Compounds: A Technical Overview of Biological Activity and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-heterocyclic compounds, a class of organic molecules characterized by an acetyl group attached to a heterocyclic ring system, have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. Among these, derivatives of 2-acetylpyridine and, to a lesser extent, 2-acetylpyrimidine, have emerged as promising scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the reported biological activities, mechanisms of action, and relevant experimental methodologies associated with these compounds, with a primary focus on the more extensively studied 2-acetylpyridine derivatives due to the limited available data on 2-acetylpyrimidine.

The core structure, featuring a reactive acetyl group and a nitrogen-containing heterocyclic ring, allows for a wide range of chemical modifications, leading to derivatives with activity against cancer, microbial infections, and specific enzyme targets. This document aims to consolidate the current understanding of these compounds to aid researchers in their drug discovery and development endeavors.

Biological Activity of 2-Acetyl-Heterocycle Derivatives

The primary therapeutic potential of this class of compounds has been identified in the fields of oncology and antimicrobial chemotherapy. The following sections and tables summarize the key findings and quantitative data.

Anticancer and Antiproliferative Activity

Derivatives of 2-acetylpyridine, particularly thiosemicarbazones and their metal complexes, have demonstrated significant cytotoxicity against a range of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of 2-Acetylpyridine Derivatives

| Compound/Derivative | Cell Line(s) | Assay | Activity (IC50) | Reference(s) |

| 2-Acetylpyridine 4N-ethylthiosemicarbazone (HAc4Et) | Panel of human tumor cell lines | Sulforhodamine B (SRB) | Mean: 0.9 nM | [1] |

| [Pt(Ac4Et)2] | Panel of human tumor cell lines | Sulforhodamine B (SRB) | Mean: 0.7 nM | [1] |

| [Pd(Ac4Et)2] | Panel of human tumor cell lines | Sulforhodamine B (SRB) | Mean: 0.5 nM | [1] |

| 2-Acetylpyridine-N(4)-orthochlorophenyl thiosemicarbazone (TSC01) | Breast and glioma cells | Not specified | Antitumor activity noted | [2] |

| Imidazo[1,2-a]pyridine derivative (IP-5) | HCC1937 (Breast cancer) | MTT | 45 µM | [3] |

| Imidazo[1,2-a]pyridine derivative (IP-6) | HCC1937 (Breast cancer) | MTT | 47.7 µM | [3] |

| Imidazo[1,2-a]pyridine derivative (IP-7) | HCC1937 (Breast cancer) | MTT | 79.6 µM | [3] |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver cancer) | Not specified | 4.5 ± 0.3 µM | [4] |

Enzyme Inhibition

Certain pyridine derivatives have been shown to be effective inhibitors of specific enzymes, highlighting a potential mechanism for their therapeutic effects.

Table 2: Enzyme Inhibition by Pyridine Derivatives

| Compound/Derivative | Target Enzyme | Activity (IC50) | Reference(s) |

| Pyridine acyl sulfonamide derivative (compound 23) | Cyclooxygenase-2 (COX-2) | 0.8 µM | [5] |

Antimicrobial and Antifungal Activity

Complexes and derivatives of 2-acetylpyridine have also shown promise as antimicrobial agents.

Table 3: Antimicrobial Activity of 2-Acetylpyridine Derivatives

| Compound/Derivative | Organism(s) | Activity | Reference(s) |

| 2-Acetylpyridine complexes | Staphylococcus aureus, Acinetobacter baumannii, Pseudomonas aeruginosa | Moderate zone of inhibition | [6] |

| Condensation products of 2-acetylpyridine | Various bacteria and fungi | Moderate antimicrobial and antifungal activity | [7] |

Mechanism of Action

The anticancer activity of 2-acetyl-heterocycle derivatives appears to be multifactorial, primarily involving the induction of programmed cell death (apoptosis) and interference with the cell cycle.

Induction of Apoptosis

Studies on imidazo[1,2-a]pyridine derivatives have elucidated a mechanism involving the activation of the extrinsic apoptosis pathway. This is characterized by the activation of caspase-8 and caspase-7, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP), a key event in apoptosis.[3] Furthermore, some pyridine compounds have been shown to upregulate the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK), both of which are critical mediators of apoptotic signaling.[4]

Proposed apoptotic signaling pathway for certain 2-acetyl-heterocycle derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can halt the progression of the cell cycle. Imidazo[1,2-a]pyridine derivatives have been observed to cause cell cycle arrest by increasing the levels of p53 and p21, a cyclin-dependent kinase inhibitor.[3] Other pyridine derivatives have been shown to induce G2/M phase arrest.[4]

Mechanism of cell cycle arrest induced by 2-acetyl-heterocycle derivatives.

Inhibition of Signaling Pathways

Some derivatives have been shown to inhibit pro-survival signaling pathways, such as the Akt pathway. Lower levels of phosphorylated Akt (pAKT) were observed in cells treated with an imidazo[1,2-a]pyridine compound, suggesting that the inhibition of this pathway contributes to its anticancer effects.[3]

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the biological activity of these compounds. Researchers should optimize these protocols for their specific experimental conditions.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[8][9]

-

Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[8][9]

-

Absorbance Reading: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[8][9]

Workflow for the MTT cell viability assay.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay quantifies cell density based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Follow steps 1 and 2 as in the MTT assay.

-

Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[10]

-

Washing: Wash the plates multiple times with water to remove TCA and air dry.[10]

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.[10]

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye and air dry.[10]

-

Solubilization: Add a Tris base solution to each well to solubilize the protein-bound dye.[10]

-

Absorbance Reading: Measure the absorbance at approximately 510 nm.[10]

Western Blot for Apoptosis Markers

This technique is used to detect specific proteins involved in apoptosis.

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[11][12]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[11][12]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11][12]

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[11]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, p53).[11][12]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[11]

Conclusion

Derivatives of 2-acetyl-heterocycles, particularly those based on the 2-acetylpyridine scaffold, represent a versatile and potent class of compounds with significant therapeutic potential, especially in oncology. Their ability to induce apoptosis and cell cycle arrest through various signaling pathways makes them attractive candidates for further development. While data on 2-acetylpyrimidine itself is limited, the broader class of related compounds provides a strong rationale for its investigation. The experimental protocols and mechanisms detailed in this guide offer a foundational resource for researchers aiming to explore and advance the therapeutic applications of these promising molecules.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Apoptosis western blot guide | Abcam [abcam.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. broadpharm.com [broadpharm.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. SRB assay for measuring target cell killing [protocols.io]

- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Applications of 2-Acetylpyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-acetylpyrimidine represent a versatile class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Their scaffold is a key feature in a multitude of biologically active molecules. This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-acetylpyrimidine derivatives, with a primary focus on the widely employed Claisen-Schmidt condensation reaction. Furthermore, this guide details their diverse pharmacological applications, including their roles as anticancer, antimicrobial, anthelmintic, antidiabetic, antiviral, and anti-inflammatory agents, and as inhibitors of key signaling kinases. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a quantitative summary of their activities and visual representations of their mechanisms of action.

Synthesis of 2-Acetylpyrimidine Derivatives

The principal and most versatile method for synthesizing 2-acetylpyrimidine derivatives commences with the synthesis of chalcone intermediates. This is typically achieved through the Claisen-Schmidt condensation of 2-acetylpyridine with various aromatic or heteroaromatic aldehydes. The resulting α,β-unsaturated ketones (chalcones) are then cyclized with reagents like urea, thiourea, or guanidine hydrochloride to yield the desired pyrimidine ring structure.

General Synthetic Scheme

The overall synthetic strategy can be depicted as a two-step process:

Caption: General workflow for the synthesis of 2-acetylpyrimidine derivatives.

Experimental Protocols

1.2.1. Synthesis of Chalcone Intermediates (General Procedure)

This protocol is based on the Claisen-Schmidt condensation reaction.[1][2]

-

Materials: 2-acetylpyridine, substituted aromatic aldehyde, ethanol, and an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH).

-

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 2-acetylpyridine and the selected aromatic aldehyde in ethanol.

-

Slowly add a 10-40% aqueous solution of KOH or NaOH to the mixture with constant stirring at room temperature.

-

Continue stirring the reaction mixture for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

-

Filter the solid product, wash it with cold water until the washings are neutral, and then dry.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified chalcone.

-

1.2.2. Synthesis of Pyrimidine Derivatives from Chalcones (Conventional Method)

This protocol describes the cyclization of a chalcone with urea to form the pyrimidine ring.[3][4]

-

Materials: Synthesized chalcone, urea, ethanol (95%), and 40% aqueous potassium hydroxide (KOH) solution.

-

Procedure:

-

Dissolve the chalcone (0.01 mol) and urea (0.01 mol) in ethanol (10 mL) in a round-bottom flask.

-

Slowly add the 40% aqueous KOH solution (10 mL) while stirring continuously.

-

Reflux the reaction mixture on a water bath for 3-4 hours, monitoring the reaction progress with TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Neutralize the solution with dilute HCl to precipitate the pyrimidine derivative.

-

Filter the precipitate, wash thoroughly with water, and dry.

-

Recrystallize the product from a suitable solvent, such as rectified spirit, to obtain the pure 2-acetylpyrimidine derivative.

-

1.2.3. Microwave-Assisted Synthesis of Pyrimidine Derivatives

This method offers a greener and more efficient alternative to conventional heating.[3][4]

-

Materials: Synthesized chalcone, urea, ethanol (95%), and 40% aqueous potassium hydroxide (KOH) solution.

-

Procedure:

-

In a microwave-safe vessel, dissolve the chalcone (0.01 mol) and urea (0.01 mol) in ethanol (10 mL).

-

Add the 40% aqueous KOH solution (10 mL) with stirring.

-

Place the reaction vessel in a microwave reactor and irradiate at a suitable power level (e.g., 210 W) for 7-10 minutes. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and pour it into ice-cold water.

-

Neutralize with dilute HCl to precipitate the product.

-

Filter, wash with water, and dry the synthesized pyrimidine derivative.

-

Synthesis Yields

The yields of the synthesized chalcones and their corresponding pyrimidine derivatives can vary depending on the specific substrates and reaction conditions used. Below is a summary of reported yields for representative derivatives.

| Chalcone Derivative | Synthesis Method | Yield (%) | Pyrimidine Derivative | Synthesis Method | Yield (%) | Reference |

| 1-(Pyridin-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one | Stirring | 76.55 | - | - | - | [2] |

| 1-(Pyridin-2-yl)-3-phenylprop-2-en-1-one | Stirring | 66.44 | - | - | - | [2] |

| 1-(Pyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | Stirring | 60.86 | - | - | - | [2] |

| 3-(4-Chlorophenyl)-1-(pyridin-4-yl)prop-2-en-1-one | Conventional | 69.5 | 4-(4-Chlorophenyl)-6-(pyridin-4-yl)pyrimidin-2(1H)-one | Conventional | - | [5] |

| 1-(Pyridin-4-yl)-3-tolylprop-2-en-1-one | Conventional | 66.17 | - | - | - | [5] |

| 3-(4-Methoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one | Conventional | 62.92 | - | - | - | [5] |

| 6-phenyl-4-styrylpyrimidin-2(1H)-one | - | - | 6-phenyl-4-styrylpyrimidin-2(1H)-one | Reflux | 89 | [6] |

| 6-phenyl-4-styrylpyrimidin-2(1H)-thione | - | - | 6-phenyl-4-styrylpyrimidin-2(1H)-thione | Reflux | 83 | [6] |

| 4,6-diphenylpyrimidin-2(1H)-one | - | - | 4,6-diphenylpyrimidin-2(1H)-one | Reflux | 85 | [6] |

Applications of 2-Acetylpyrimidine Derivatives

2-Acetylpyrimidine derivatives have been extensively investigated for a wide array of pharmacological activities, positioning them as promising candidates for drug development.

Anticancer Activity

Numerous studies have highlighted the potential of 2-acetylpyrimidine derivatives as potent anticancer agents. Their mechanism of action often involves the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as various kinases.

2.1.1. Kinase Inhibition

These derivatives have been shown to inhibit several protein kinases involved in cancer-related signaling pathways.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1][3] Pyrimidine-based derivatives have been designed as potent VEGFR-2 inhibitors.[3] By blocking the VEGFR-2 signaling pathway, these compounds can effectively suppress tumor angiogenesis.[3]

Caption: Inhibition of the VEGFR-2 signaling pathway by 2-acetylpyrimidine derivatives.

-

Cyclin-Dependent Kinase 9 (CDK9) Inhibition: CDK9 is a key regulator of transcription elongation. Its inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1 and c-Myc, ultimately inducing apoptosis in cancer cells.[6][7] Several pyrimidine derivatives have been identified as potent CDK9 inhibitors.[8][9]

References

- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral activity of 2-acetylpyridine thiosemicarbazones against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 2-Acetylpyrimidine

Notice to Researchers, Scientists, and Drug Development Professionals:

This guide, therefore, serves to highlight the current informational gap regarding 2-Acetylpyrimidine's safety and to strongly caution against extrapolating data from 2-Acetylpyridine. The information provided below for 2-Acetylpyridine is for illustrative purposes only and should not be used as a substitute for a substance-specific Safety Data Sheet (SDS) and a thorough risk assessment for 2-Acetylpyrimidine.

The Critical Distinction: Pyrimidine vs. Pyridine

The core of the issue lies in the heterocyclic ring structure. Pyridine is a six-membered aromatic ring containing one nitrogen atom. Pyrimidine, also a six-membered aromatic ring, contains two nitrogen atoms at positions 1 and 3. This fundamental difference in the number and position of nitrogen atoms significantly alters the electronic properties, reactivity, and metabolic pathways of the molecule, thereby influencing its toxicological profile.

General Safety Precautions in the Absence of Specific Data

Given the lack of specific safety information for 2-Acetylpyrimidine, a highly precautionary approach is mandated. Researchers and professionals handling this compound should treat it as a substance of unknown toxicity and adhere to the most stringent safety protocols.

Key Recommended Precautions:

-

Engineering Controls: All work should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are essential.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Glove compatibility should be verified.

-

Body Protection: A lab coat, closed-toe shoes, and long pants are mandatory. For larger quantities or potential for splashing, a chemical-resistant apron or suit is recommended.

-

Respiratory Protection: If there is a risk of generating aerosols or dust, or if working outside a fume hood, a NIOSH-approved respirator with appropriate cartridges is necessary.

-

-

Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Hypothetical Experimental Protocols

In the absence of cited experiments for 2-Acetylpyrimidine, this section outlines the types of studies that would be necessary to establish a comprehensive safety profile. These are standard toxicological assays and should not be interpreted as existing data.

-

Acute Oral Toxicity (LD50): A study, typically following OECD Guideline 423, would involve the administration of single doses of 2-Acetylpyrimidine to rodents (usually rats) to determine the dose that is lethal to 50% of the test population.

-

Dermal Toxicity: Following a guideline such as OECD 402, this study would assess the toxic effects resulting from applying the substance to the skin.

-

Inhalation Toxicity: An experiment guided by OECD Guideline 403 would evaluate the toxicity of inhaled 2-Acetylpyrimidine.

-

Skin and Eye Irritation/Corrosion: In vitro or in vivo studies (e.g., OECD Guidelines 439 and 437) would be conducted to assess the potential for skin and eye damage upon contact.

-

Genotoxicity: A battery of tests, including the Ames test (bacterial reverse mutation assay) and in vitro micronucleus assay, would be required to assess the potential for the compound to induce genetic mutations.

-

Repeat Dose Toxicity: Sub-chronic (e.g., 28-day or 90-day) studies in rodents would be necessary to understand the effects of repeated exposure.

Visualizing Safety Workflows

The following diagrams illustrate standard laboratory safety procedures that are applicable when handling chemicals of unknown toxicity, such as 2-Acetylpyrimidine.

An In-depth Technical Guide to the Metabolism and Biotransformation of 2-Acetylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific studies on the metabolism and biotransformation of 2-acetylpyrimidine. Therefore, this guide is constructed based on established principles of xenobiotic metabolism and data from structurally analogous compounds, primarily 2-acetylpyridine and other pyrimidine derivatives. The metabolic pathways, experimental protocols, and quantitative data presented herein are predictive and intended to serve as a foundational resource for initiating research in this area.

Executive Summary

2-Acetylpyrimidine is a heterocyclic ketone with potential applications in various fields, including as a flavoring agent and a synthetic intermediate in medicinal chemistry. Understanding its metabolic fate is crucial for assessing its safety, efficacy, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the predicted metabolic pathways of 2-acetylpyrimidine, detailed experimental protocols for its metabolic investigation, and a framework for the quantitative analysis of its biotransformation. The core metabolic route is anticipated to be a Phase I reduction of the acetyl group, followed by Phase II conjugation of the resulting alcohol.

Predicted Metabolic Pathways

The metabolism of 2-acetylpyrimidine is predicted to proceed through two main phases:

-

Phase I Metabolism: Primarily involves the reduction of the carbonyl group.

-

Phase II Metabolism: Involves the conjugation of the Phase I metabolite with endogenous molecules to increase water solubility and facilitate excretion.

Based on the metabolism of structurally similar compounds, the primary metabolic pathway of 2-acetylpyrimidine is the reduction of its acetyl group to form 1-(pyrimidin-2-yl)ethanol. This reaction is catalyzed by NADPH-dependent carbonyl reductases, which are abundant in the liver cytosol and microsomes. While oxidation by cytochrome P450 enzymes is a common metabolic route for many xenobiotics, studies on the analogous compound, 2-acetylpyridine, suggest that carbonyl reduction is the predominant initial metabolic step.

The resulting secondary alcohol, 1-(pyrimidin-2-yl)ethanol, is then expected to undergo Phase II conjugation reactions. The primary conjugation pathways are predicted to be glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs). These reactions occur primarily in the liver and result in the formation of highly water-soluble glucuronide and sulfate conjugates, which are readily eliminated from the body, mainly through urine.

2-Acetylpyridine: An In-depth Technical Guide to a Potent Volatile Flavor Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylpyridine is a potent, volatile heterocyclic ketone that plays a significant role in the flavor and fragrance industry.[1][2][3] It is characterized by a distinctive popcorn-like aroma with nutty, roasted, and cereal-like undertones.[1][4][5] This compound is a key contributor to the desirable flavor profiles of a wide variety of food products, including baked goods, snack foods, and beverages.[1][4][6] Beyond its sensory properties, 2-acetylpyridine also serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][7] This technical guide provides a comprehensive overview of 2-acetylpyridine, focusing on its chemical and physical properties, sensory characteristics, natural occurrence, synthesis, and analytical methodologies.

Physicochemical Properties

2-Acetylpyridine is a colorless to pale yellow liquid at room temperature.[3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇NO | [8] |

| Molecular Weight | 121.14 g/mol | [8] |

| CAS Number | 1122-62-9 | [3] |

| Melting Point | 8-10 °C | [3] |

| Boiling Point | 188-189 °C | [9] |

| Density | 1.08 g/mL at 25 °C | [9] |

| Flash Point | 73 °C (163 °F) | [4] |

| Water Solubility | 18.2 g/100g at 25 °C | [10] |

Sensory Properties and Applications

The distinct sensory profile of 2-acetylpyridine makes it a valuable component in the formulation of a wide array of food and fragrance products.[1][6] Its characteristic popcorn and roasted nutty aroma enhances the flavor of baked goods, cereals, and snack foods.[4]

| Sensory Attribute | Description | Reference(s) |

| Odor | Popcorn, corn chip, fatty, tobacco, nutty, roasted | [1][4][5] |

| Taste | Cornmeal, nutty, bready, harsh roasted | [11] |

| Odor Threshold in Water | 19 ppb | [11][12] |

| Typical Usage Levels | 0.05-5 ppm in finished consumer products | [11][12] |

Natural Occurrence and Formation

2-Acetylpyridine is a naturally occurring compound found in a variety of cooked and processed foods.[13][14] It is a well-known product of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during the heating of food.[13][15] This reaction is responsible for the browning and flavor development in many cooked food items.

The biosynthesis of pyridine alkaloids, including compounds structurally related to 2-acetylpyridine, often involves precursors from primary metabolism, such as aspartate and dihydroxyacetone phosphate. While the specific biosynthetic pathway for 2-acetylpyridine in plants is not extensively detailed in the provided search results, a general representation of pyridine alkaloid biosynthesis is shown below.

Experimental Protocols

Synthesis of 2-Acetylpyridine

Several methods for the chemical synthesis of 2-acetylpyridine have been reported. A common laboratory-scale synthesis involves the Grignard reaction.[13] An alternative, high-yield method is presented below.[16][17]

Method: Three-Step Synthesis from 2-Picolinic Acid [16][17]

Step 1: Synthesis of 2-Picolinoyl Chloride

-

To a solution of 2-picolinic acid in an inert solvent (e.g., toluene), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add a chlorinating agent (e.g., thionyl chloride) dropwise at 55-65 °C.

-

Heat the mixture to reflux for 2-3 hours.

-

After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure to obtain 2-picolinoyl chloride.

Step 2: Synthesis of Di-tert-butyl 2-Picolinoylmalonate

-

In a separate reaction vessel, combine an inorganic salt catalyst (e.g., calcium chloride), a second inert solvent (e.g., ethyl acetate), a basic substance (e.g., triethylamine), and di-tert-butyl malonate.

-

Cool the mixture and add the 2-picolinoyl chloride from Step 1 dropwise.

-

Warm the reaction mixture and stir until the reaction is complete.

-

Neutralize with hydrochloric acid and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate and brine, then dry and concentrate under reduced pressure.

Step 3: Synthesis of 2-Acetylpyridine

-

Add the di-tert-butyl 2-picolinoylmalonate from Step 2 to a mixture of water, an organic acid (e.g., acetic acid), and an inorganic acid (e.g., sulfuric acid).

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction and neutralize with a base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash, dry, and concentrate the organic layer under reduced pressure to yield 2-acetylpyridine.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a common and effective technique for the identification and quantification of 2-acetylpyridine in various matrices.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

1. Sample Preparation (General Protocol for Food Matrix)

-

Homogenize the food sample.

-

Perform solvent extraction using a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

For complex matrices, a clean-up step using solid-phase extraction (SPE) may be necessary to remove interferences.

-

Concentrate the extract to a suitable volume.

-

Add an internal standard for quantitative analysis.

2. GC-MS Parameters (Typical)

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 40-50 °C, hold for 2-5 minutes, then ramp at a rate of 5-10 °C/min to 250-280 °C, and hold for 5-10 minutes.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

MS Ion Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-350.

3. Identification and Quantification

-

Identification: Compare the retention time and mass spectrum of the analyte with that of an authentic 2-acetylpyridine standard.

-